ETA antagonist 1
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Overview
Description
ETA antagonist 1 is a compound that targets the endothelin type A receptor, a specific receptor in the body that plays a crucial role in regulating vascular tone and blood pressure. Endothelin type A receptor antagonists have garnered significant attention in the medical field for their potential in treating various cardiovascular and renal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of imidazole series compounds, which are evaluated for their binding modes and structural basis of inhibitory activity . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of ETA antagonist 1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and dynamic mass redistribution assays are employed to evaluate the pharmacological parameters of the compound .
Chemical Reactions Analysis
Types of Reactions
ETA antagonist 1 undergoes various types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
ETA antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding modes and inhibitory activity of endothelin type A receptor antagonists.
Biology: Investigated for its role in regulating vascular tone and blood pressure.
Medicine: Used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions.
Industry: Employed in high-throughput screening assays to evaluate pharmacological parameters.
Mechanism of Action
ETA antagonist 1 works by blocking the binding of endothelin-1 to the endothelin type A receptor, thereby preventing the cascade of events that lead to vasoconstriction . This results in vasodilation, or the widening of blood vessels, which helps to lower blood pressure and improve blood flow. Additionally, this compound may have anti-proliferative and anti-inflammatory effects on vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Bosentan: A pyrimidine sulfonamide with a relative selectivity for endothelin receptors.
Ambrisentan: A propanoic acid derivative with high selectivity for endothelin type A receptors.
Atrasentan: A carboxylic acid derivative with high affinity for endothelin type A receptors.
Uniqueness
ETA antagonist 1 is unique in its specific binding affinity and inhibitory activity towards the endothelin type A receptor. Its ability to selectively block this receptor makes it a valuable tool in the treatment of various cardiovascular and renal conditions .
Properties
Molecular Formula |
C20H25N3O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-(pentylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H25N3O3S/c1-4-5-6-13-21-18-11-7-10-17-16(18)9-8-12-19(17)27(24,25)23-20-14(2)15(3)22-26-20/h7-12,21,23H,4-6,13H2,1-3H3 |
InChI Key |
FGLMWLPVEOAXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=C(C(=NO3)C)C |
Origin of Product |
United States |
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